

# An In-Depth Technical Guide to Vinyltrimethylsilane (CAS 754-05-2)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Vinyltrimethylsilane (VTMS), bearing the CAS number 754-05-2, is a versatile organosilicon compound widely employed in organic synthesis and materials science. Its unique combination of a vinyl group and a trimethylsilyl moiety imparts valuable reactivity, making it a key building block for the introduction of the vinyl group or as a precursor to various organosilane derivatives. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and key applications of vinyltrimethylsilane, with a focus on detailed experimental protocols for its synthesis and its utilization in palladium-catalyzed cross-coupling reactions and platinum-catalyzed hydrosilylations.

# **Physicochemical and Safety Data**

**Vinyltrimethylsilane** is a colorless, volatile, and flammable liquid.[1] It is essential to handle this compound in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment. It is hygroscopic and should be stored under an inert atmosphere to prevent decomposition.[2]

Table 1: Physicochemical Properties of Vinyltrimethylsilane



Property	Value	Reference(s)
CAS Number	754-05-2	[3]
Molecular Formula	C5H12Si	[3]
Molecular Weight	100.23 g/mol	[3]
Boiling Point	55 °C	[3]
Melting Point	-132 °C	[4]
Density	0.684 g/mL at 25 °C	[3]
Refractive Index (n <sup>20</sup> /D)	1.391	[3]
Flash Point	-24 °C	[3]
Autoignition Temperature	295 °C	[4]
Vapor Pressure	4.44 psi (20 °C)	[3]

Table 2: Solubility and Safety Information for Vinyltrimethylsilane



Parameter	Information	Reference(s)
Solubility	Soluble in methanol. Insoluble in water.	[4]
Hazard Statements	H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer).	[3]
Precautionary Statements	P202, P210, P233, P303+P361+P353, P305+P351+P338, P308+P313.	[3]
Personal Protective Equipment	Safety glasses, chemical- resistant gloves, flame- retardant clothing, and a respirator are recommended.	[3]

# **Spectroscopic Properties**

The structural features of **vinyltrimethylsilane** can be unequivocally identified through various spectroscopic techniques.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **vinyltrimethylsilane** displays characteristic signals for the vinyl and trimethylsilyl protons. The vinyl protons appear as a complex multiplet due to geminal, cis, and trans couplings. The trimethylsilyl protons appear as a sharp singlet.

Table 3: <sup>1</sup>H NMR Data for **Vinyltrimethylsilane** 



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
Si(CH <sub>3</sub> ) <sub>3</sub>	~0.07	S	-
=CH <sub>2</sub> (cis to Si)	~5.67	dd	J_gem ≈ 3.7, J_cis ≈ 14.8
=CH <sub>2</sub> (trans to Si)	~5.92	dd	J_gem ≈ 3.7, J_trans ≈ 20.5
-CH=	~6.16	dd	J_cis ≈ 14.8, J_trans ≈ 20.5

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and spectrometer frequency.

<sup>13</sup>C NMR (Carbon NMR): The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Table 4: 13C NMR Data for Vinyltrimethylsilane

Carbon	Chemical Shift (δ, ppm)
Si(CH <sub>3</sub> ) <sub>3</sub>	~ -2.0
=CH <sub>2</sub>	~132.0
-CH=	~140.0

Note: Chemical shifts are approximate and can vary depending on the solvent.

<sup>29</sup>Si NMR (Silicon NMR): The <sup>29</sup>Si NMR chemical shift for **vinyltrimethylsilane** is typically observed in the range of -17.0 to +8.4 ppm relative to tetramethylsilane (TMS).[5] The exact chemical shift can be influenced by the solvent and concentration. Two-bond coupling to the methyl protons (<sup>2</sup>J\_Si-H) is typically around 6.6 Hz.[6]

## Infrared (IR) Spectroscopy



The IR spectrum of **vinyltrimethylsilane** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 5: Key IR Absorption Bands for Vinyltrimethylsilane

Wavenumber (cm <sup>-1</sup> )	Vibration
~3050	=C-H stretch
~2950	C-H stretch (methyl)
~1600	C=C stretch
~1410	=CH <sub>2</sub> scissoring
~1250	Si-CH₃ symmetric deformation
~950	=CH₂ wag
~840	Si-C stretch

## **Mass Spectrometry (MS)**

The electron ionization mass spectrum of **vinyltrimethylsilane** shows a molecular ion peak (M<sup>+</sup>) at m/z 100. Key fragmentation patterns include the loss of a methyl group ([M-15]<sup>+</sup>) to give the base peak at m/z 85, and the loss of the vinyl group ([M-27]<sup>+</sup>) at m/z 73.

# **Chemical Synthesis and Reactivity**

**Vinyltrimethylsilane** is a key intermediate in organic synthesis, primarily utilized for the introduction of a vinyl group.

## Synthesis of Vinyltrimethylsilane

A common laboratory-scale synthesis of **vinyltrimethylsilane** involves the reaction of vinylmagnesium bromide or chloride with trimethylchlorosilane.

Experimental Protocol: Grignard-based Synthesis of Vinyltrimethylsilane

This protocol describes a typical procedure for the preparation of **vinyltrimethylsilane**.



#### Materials:

- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Vinyl bromide or vinyl chloride
- Trimethylchlorosilane
- Iodine (for initiation)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution

#### Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
- Add a small crystal of iodine and enough anhydrous THF to cover the magnesium.
- Initiate the Grignard reaction by adding a small amount of vinyl bromide (or by bubbling vinyl chloride gas through the solution). The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
- Once the reaction has started, add the remaining vinyl bromide (dissolved in anhydrous THF) or continue bubbling vinyl chloride at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of trimethylchlorosilane in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.



- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
- Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
- Purify the crude product by fractional distillation to obtain pure **vinyltrimethylsilane**.

Caption: Synthesis of Vinyltrimethylsilane via Grignard Reaction.

## **Key Reactions and Applications**

**Vinyltrimethylsilane** participates in a variety of important organic transformations.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. **Vinyltrimethylsilane** can serve as the alkene component, leading to the formation of substituted vinylsilanes.[4]

Experimental Protocol: Heck Reaction of Iodobenzene with Vinyltrimethylsilane

This protocol provides a general procedure for the Heck coupling of iodobenzene with **vinyltrimethylsilane**.

#### Materials:

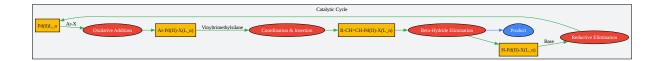
- Iodobenzene
- Vinyltrimethylsilane
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Tri(o-tolyl)phosphine (P(o-tol)<sub>3</sub>)
- Triethylamine (Et₃N)



Anhydrous N,N-dimethylformamide (DMF)

#### Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and tri(o-tolyl)phosphine.
- Add anhydrous DMF and stir the mixture until the catalyst dissolves.
- Add iodobenzene, **vinyltrimethylsilane**, and triethylamine to the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and wash with water to remove DMF and triethylamine hydrobromide.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired (E)trimethyl(styryl)silane.



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## Foundational & Exploratory





Caption: Generalized Mechanism of the Heck Reaction.

Hydrosilylation is the addition of a Si-H bond across a double or triple bond, typically catalyzed by platinum complexes. While **vinyltrimethylsilane** itself does not contain a Si-H bond, it is a common substrate for hydrosilylation reactions where a hydrosilane is added across its vinyl group.

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane (as an example of a hydrosilylation reaction, where VTMS could be a substrate)

This protocol details a typical platinum-catalyzed hydrosilylation. A similar procedure would be followed using **vinyltrimethylsilane** as the alkene substrate.

#### Materials:

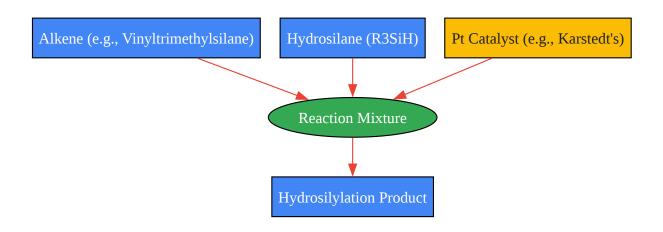
- 1-Octene
- Triethoxysilane
- Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
- · Anhydrous toluene

#### Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene and 1octene.
- Add a catalytic amount of Karstedt's catalyst solution.
- Add triethoxysilane dropwise to the reaction mixture. An exothermic reaction may be observed.
- Stir the reaction at room temperature or with gentle heating and monitor its progress by GC or ¹H NMR (disappearance of the vinyl proton signals).
- Once the reaction is complete, the product can often be used directly, or the catalyst can be removed by treatment with activated carbon.



• If necessary, the product can be purified by vacuum distillation.



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Caption: General Workflow for Platinum-Catalyzed Hydrosilylation.

## Conclusion

Vinyltrimethylsilane is a valuable and versatile reagent in modern organic and organometallic chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in key transformations such as the Heck reaction and hydrosilylation, make it an indispensable tool for researchers and scientists. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and application of this important organosilicon compound. As with all reactive chemicals, proper safety precautions are paramount when handling vinyltrimethylsilane.

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## References

1. scientificspectator.com [scientificspectator.com]



- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN109305985B Synthesis method of dimethylvinylchlorosilane Google Patents [patents.google.com]
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